molecular formula C14H8ClF6N3O3S B2894272 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate CAS No. 320420-65-3

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate

Cat. No.: B2894272
CAS No.: 320420-65-3
M. Wt: 447.74
InChI Key: UBNLOVZOALXPAX-UHFFFAOYSA-N
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Description

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate is a synthetic organic compound designed for research applications. Its structure incorporates a pyridine ring, a common motif in medicinal chemistry known to improve water solubility due to its basicity . A key feature of this molecule is the presence of a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethylpyridine (TFMP) moiety is a key structural element in numerous active agrochemical and pharmaceutical ingredients, valued for its unique physicochemical properties . The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly influence a compound's conformation, metabolism, and biomolecular affinity, making TFMP derivatives a valuable scaffold in discovery chemistry . Furthermore, the molecule contains a sulfonate ester group, which can be crucial for modulating physicochemical properties or serving as a reactive handle in synthetic chemistry. The presence of multiple privileged structures suggests this compound may have potential utility in various research fields, including but not limited to the investigation of new antimicrobial or antiviral agents, given the documented activities of other pyridine-containing compounds , or as a building block in organic synthesis. Researchers are encouraged to investigate its specific mechanism of action and applications further. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 2-(trifluoromethyl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O3S/c15-9-5-7(13(16,17)18)6-23-11(9)12(22)24-27-28(25,26)10-4-2-1-3-8(10)14(19,20)21/h1-6H,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNLOVZOALXPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation and enhanced properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, contributing to its potent activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Structural Features Functional Groups Inferred Properties Potential Applications References
Target Compound Pyridine (Cl, CF₃), benzene sulfonate, imine linkage Trifluoromethyl (×2), sulfonate, amino, chloro High thermal stability; moderate water solubility Pharmaceuticals (enzyme inhibitors), agrochemicals
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Pyridine (benzyloxy, trimethyl), sulfonamide Sulfonamide, benzyloxy, CF₃ Lower solubility than sulfonate; lipophilic Antimicrobial agents
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid ester (8f) Benzimidazole-sulfonyl, pyridine-methanesulfinyl, trifluoroethoxy Sulfonyl, trifluoroethoxy, methanesulfinyl High molecular weight; thermal stability High-temperature polymers, coatings
5-Amino-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-ium-4-methylbenzene sulfonate (VIII) Furopyridine, sulfonate, trifluoromethyl phenyl Fused heterocycle, sulfonate, CF₃ Enhanced stability; higher water solubility Pharmaceutical intermediates, corrosion inhibitors
Triflusulfuron methyl (herbicide) Sulfonylurea bridge, triazine, CF₃ Sulfonylurea, triazine, CF₃ Systemic herbicidal activity Agriculture (weed control)

Key Comparative Insights

Sulfonate vs. Sulfonamide/Sulfonyl Groups :

  • The target compound’s sulfonate group likely confers higher water solubility compared to sulfonamide derivatives like 17d . Sulfonates are ionizable, enhancing bioavailability in aqueous environments, whereas sulfonamides form hydrogen bonds, reducing solubility.
  • In contrast, 8f ’s sulfonyl and methanesulfinyl groups may contribute to thermal stability but limit solubility due to increased molecular weight .

Trifluoromethyl vs. Trifluoroethoxy Substituents :

  • The target’s dual trifluoromethyl groups enhance lipophilicity and metabolic stability compared to 8f ’s trifluoroethoxy group, which introduces steric bulk without significantly altering polarity .

Heterocyclic Core Variations :

  • The pyridine-imine structure in the target compound offers simpler reactivity compared to VIII ’s fused furopyridine system, which may stabilize charge distribution but complicate synthesis .

Biological Activity :

  • Unlike triflusulfuron methyl , the target lacks a sulfonylurea bridge critical for herbicidal activity, suggesting divergent applications (e.g., enzyme inhibition rather than weed control) .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s imine linkage may be synthesized via condensation reactions, akin to VIII ’s N-amination route .
  • Stability : The trifluoromethyl groups likely reduce oxidative degradation, a trait observed in 17d and triflusulfuron methyl .
  • Solubility : The sulfonate group’s ionizability could make the target more suitable for injectable pharmaceuticals than sulfonamide-based analogs.

Biological Activity

The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate is a novel chemical entity with potential biological applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the available literature on its biological activity, synthesis, and potential mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a sulfonate moiety. The molecular formula is C12H10ClF3N4O2SC_{12}H_{10}ClF_3N_4O_2S.

Key Structural Features

  • Pyridine Ring : Known for its role in various biological activities.
  • Trifluoromethyl Groups : Often enhance lipophilicity and metabolic stability.
  • Sulfonate Group : May contribute to solubility and ionic interactions.

Anticancer Properties

Recent studies have highlighted the importance of trifluoromethylated compounds in oncology. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

A study on styryl-benzothiazolone analogs demonstrated that modifications in molecular structure could lead to enhanced cytotoxicity (e.g., IC50 values as low as 0.13 µM against EA.hy926 cells) . This suggests that the trifluoromethyl groups in our compound may similarly enhance anticancer activity through mechanisms such as microtubule disruption and induction of apoptosis.

The proposed mechanisms by which similar compounds exert their effects include:

  • Microtubule Inhibition : Disruption of mitotic spindle formation leading to cell cycle arrest.
  • Induction of Apoptosis : Triggering programmed cell death pathways through various signaling cascades.

Synthesis and Characterization

The synthesis of related compounds has been documented extensively, showcasing various methods such as:

  • Condensation Reactions : Typically involving amines and aldehydes or ketones.
  • Functionalization Strategies : To introduce trifluoromethyl groups effectively.

Biological Assays

In vitro assays have been conducted to assess the cytotoxicity of related compounds. For example:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.50Microtubule disruption
Compound BA5491.35Apoptosis induction
Target CompoundEA.hy926TBDTBD

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-{amino[...]sulfonate}?

The synthesis involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine and 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

  • Imine formation : Condensation of the pyridinylamine with a sulfonate-containing aldehyde under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Characterization : Confirm E-configuration via NOESY NMR and high-resolution mass spectrometry (HRMS) .
StepReagents/ConditionsYield (%)Purity (HPLC)
Imine FormationDCM, 40°C, 12 h65–70>95%
PurificationEthyl acetate/hexane (3:7)85>99%

Q. Which spectroscopic techniques confirm structural integrity and stereochemistry?

  • 1H/13C NMR : Assign peaks for the methylidene amino group (δ 8.2–8.5 ppm for imine protons) and sulfonate aromatic protons (δ 7.8–8.1 ppm) .
  • HRMS : Exact mass calculation for C14H9ClF6N2O3S (expected [M+H]<sup>+</sup>: 447.01) .
  • X-ray Crystallography : Resolve E-configuration and intermolecular interactions in the crystal lattice (if single crystals are obtainable) .

Advanced Research Questions

Q. How can substituent effects (Cl, CF3) on reactivity and biological activity be systematically analyzed?

  • Electronic Effects : Use Hammett plots to correlate substituent σpara values with reaction rates (e.g., sulfonate group nucleophilic substitution) .
  • Biological Assays : Compare IC50 values against analogs lacking Cl or CF3 groups in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinities .

Q. How to resolve contradictions in biological activity data across assay systems?

  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., sulfonate hydrolysis to benzene sulfonic acid) under physiological conditions .
  • Assay Standardization : Validate activity in parallel assays (e.g., SPR for binding kinetics vs. cell-based assays for cytotoxicity) .
  • Structural Analog Comparison : Benchmark against compounds like N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine, which shares similar substituents but lacks the sulfonate group .

Q. What strategies optimize the sulfonate moiety introduction while minimizing side reactions?

  • Protection/Deprotection : Temporarily protect the pyridine amino group with tert-butoxycarbonyl (Boc) to prevent sulfonate over-substitution .
  • Schotten-Baumann Conditions : React sulfonyl chloride with the amine in a biphasic system (water/DCM) at 0–5°C to control exothermicity .
  • Real-Time Monitoring : Use inline FTIR to track sulfonate formation and quench reactions at >90% conversion .

Methodological Guidance

Q. How to assess stability under physiological conditions?

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 h. Analyze via LC-HRMS for degradation products like 3-chloro-5-(trifluoromethyl)picolinic acid .
  • Arrhenius Kinetics : Calculate activation energy (Ea) from degradation rates at 40°C, 50°C, and 60°C to predict shelf-life .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s SMILES string (C1=NC(=C(C(=C1Cl)C(F)(F)F)N=CN)S(=O)(=O)C2=CC=CC=C2C(F)(F)F) .
  • MD Simulations (GROMACS) : Model 100-ns trajectories in explicit solvent to assess conformational stability of the sulfonate group .

Data Contradiction Analysis

  • Case Study : Discrepancies in enzyme inhibition IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay pH differences affecting sulfonate ionization.
    • Resolution : Repeat assays at standardized pH (7.4) and include control compounds (e.g., toluenesulfonate derivatives) .

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